3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone is a chemical compound with the molecular formula C22H30O4 . It is a derivative of canrenone, which is known for its role in the metabolism of certain steroidal compounds. This compound contains 30 hydrogen atoms, 22 carbon atoms, and 4 oxygen atoms .
Vorbereitungsmethoden
The preparation of 3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone involves synthetic routes that typically include the epoxidation of canrenone derivatives. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired epoxide . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of simpler alcohols .
Wissenschaftliche Forschungsanwendungen
3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone has several scientific research applications. In chemistry, it is used as a reference compound for studying the epoxidation of steroidal molecules . In biology and medicine, it is investigated for its potential mutagenic effects and its role in the metabolism of steroidal drugs . Industrially, it may be used in the synthesis of other complex steroidal compounds .
Wirkmechanismus
The mechanism of action of 3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone involves its interaction with specific molecular targets and pathways. It is known to be a direct-acting mutagen in certain biological assays, indicating its potential to cause genetic mutations . The compound’s effects are mediated through its interaction with cellular DNA and enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone can be compared with other similar compounds such as 6-alpha,7-alpha-epoxy-canrenone and 6-beta,7-beta-epoxy-canrenone . These compounds share similar structural features but differ in their specific epoxide configurations. The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
114577-03-6 |
---|---|
Molekularformel |
C22H30O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(1R,2R,4S,7S,10R,11S,14S,15R,18S)-7-hydroxy-10,14-dimethylspiro[3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene-15,5'-oxolane]-2'-one |
InChI |
InChI=1S/C22H30O4/c1-20-7-3-12(23)11-15(20)18-19(25-18)17-13(20)4-8-21(2)14(17)5-9-22(21)10-6-16(24)26-22/h11-14,17-19,23H,3-10H2,1-2H3/t12-,13-,14-,17+,18-,19+,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
XQXVYVWEJOZZCR-IQYOSELVSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C=C1[C@H]3[C@H](O3)[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C)O |
Kanonische SMILES |
CC12CCC(C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.